molecular formula C2H3N3O B1644292 1,2,4-Oxadiazol-3-amine CAS No. 39512-64-6

1,2,4-Oxadiazol-3-amine

Cat. No.: B1644292
CAS No.: 39512-64-6
M. Wt: 85.07 g/mol
InChI Key: XWESVPXIDGLPNX-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazol-3-amine is a useful reagent for preparing sulfamide compounds as sodium channel blocker and use in pain treatment . It is an essential motif in drug discovery represented in many experimental, investigational, and marketed drugs .


Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as single-crystal X-ray diffraction, multinuclear NMR (1H and 13C), IR, MS spectra, elemental analysis, differential scanning calorimetry (DSC), and thermos-gravimetric (TG) analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various methods. For instance, the one-pot reactions involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids resulted in the formation of 1,2,4-oxadiazoles in moderate to good yields through a consecutive oxidative Ugi/aza-Wittig reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the yield, melting point, FT-IR, 1H NMR, 13C-NMR, and LC–MS can be used to analyze the properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology : 1,2,4-Oxadiazol-3-amine compounds are synthesized through a copper-catalyzed cascade annulation of amidines and methylarenes, offering an efficient and economical approach with good functional group tolerance (Guo et al., 2015).

Applications in Materials Science

  • Use in Medicinal Chemistry : 1,2,4-Oxadiazoles, including this compound, are utilized in medicinal chemistry as bioisosters of esters and amides (Pace et al., 2015).
  • Influence on Materials Science : These compounds have also found applications in materials science for the modification of polymers and macromolecules, particularly fluorinated 1,2,4-oxadiazoles (Pace et al., 2015).

Biological Activities and Applications

  • Antioxidant Properties : 1,3,4-Oxadiazol-2-amines, a related compound, exhibit significant antioxidant properties, suggesting potential protective effects against oxidative stress in various diseases (Beyzaei et al., 2021).

Photochemistry and Molecular Behavior

  • Photochemical Reactivity : The study of 1,2,4-oxadiazoles has opened insights into their chemical and photochemical reactivity, leading to various applications in heterocyclic synthesis (Buscemi et al., 1996).

Electroluminescent Properties

  • Electroluminescent Applications : Certain 1,3,4-oxadiazole derivatives, closely related to 1,2,4-oxadiazol-3-amines, are explored for their potential in electroluminescent devices, influenced by the structure of the compound (Mochizuki et al., 2000).

Mechanism of Action

The mechanism of action of 1,2,4-Oxadiazol-3-amine derivatives for anticancer activity involves acting on some enzymes like thymidylate-synthase, HDAC(histone deacetylase), topoisomerase II, telomerase, thymidine phosphorylase to stop proliferation and also acting some pathways like inhibiting telomerase activity, focal adhesion kinase(FAK) inhibitors, targeting thymidylate synthase, an inhibitor of the B-cell lymphoma 2, inhibitor of NF-kB signaling pathway and targeting tubulin polymerization .

Safety and Hazards

1,2,4-Oxadiazol-3-amine should be handled with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure and obtain special instructions before use .

Future Directions

The future directions of 1,2,4-Oxadiazol-3-amine research could involve the synthesis of nitrogen- and oxygen-containing scaffolds due to their versatility in the arsenal of drug discovery . The reviewed methods allow for obtaining 1,2,4-oxadiazoles with thermosensitive functions and expand the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds .

Properties

IUPAC Name

1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O/c3-2-4-1-6-5-2/h1H,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWESVPXIDGLPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313612
Record name 1,2,4-Oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39512-64-6
Record name 1,2,4-Oxadiazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39512-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-oxadiazol-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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